4-(Methylamino)phenol sulfate

Description

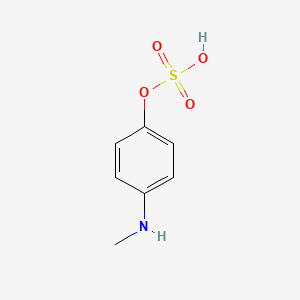

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO4S |

|---|---|

Molecular Weight |

203.22 g/mol |

IUPAC Name |

[4-(methylamino)phenyl] hydrogen sulfate |

InChI |

InChI=1S/C7H9NO4S/c1-8-6-2-4-7(5-3-6)12-13(9,10)11/h2-5,8H,1H3,(H,9,10,11) |

InChI Key |

QMJDEXCUIQJLGO-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

4-(Methylamino)phenol sulfate chemical properties

An In-depth Technical Guide to the Core Chemical Properties of 4-(Methylamino)phenol Sulfate

This guide provides an in-depth analysis of this compound, a compound commonly known by its trade name, Metol. Primarily aimed at researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, analytical methodologies, and applications of this versatile organic compound. The narrative synthesizes technical data with practical insights, ensuring a comprehensive understanding for laboratory and development applications.

Introduction: Beyond the Darkroom

This compound, with CAS Number 55-55-0, is an organic compound historically recognized for its pivotal role as a developing agent in black-and-white photography.[1][2] Its utility stems from its properties as a potent reducing agent, capable of selectively reducing exposed silver halide grains to form a visible image.[3][4] However, its applications extend beyond photography into various domains of chemical synthesis and analytical chemistry.[5]

The free base, N-methyl-p-aminophenol, is unstable and prone to oxidation when exposed to air and light.[1] Consequently, the compound is almost exclusively supplied and utilized as its more stable sulfate salt, which ensures a longer shelf-life and more consistent performance in experimental settings.[1][3] This guide will explore the fundamental chemical and physical characteristics that are crucial for its handling, storage, and application in diverse research and development contexts.

Chemical Identity and Physicochemical Profile

A precise understanding of the compound's identity and properties is foundational for its effective application.

Chemical Structure and Identifiers

The compound is the sulfate salt of N-methylaminophenol, with two molecules of the organic base associated with one molecule of sulfuric acid.[3][6][7]

Caption: Ionic structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][7] |

| Synonyms | Metol, p-(Methylamino)phenol sulfate, N-Methyl-p-aminophenol sulfate, Elon, Rhodol | [1][7][8] |

| CAS Number | 55-55-0 | [1][6][8] |

| Chemical Formula | (C₇H₁₀NO)₂SO₄ or C₁₄H₂₀N₂O₆S | [1][6][8] |

| Molecular Weight | 344.38 g/mol | [1][6][8] |

| InChI Key | ZVNPWFOVUDMGRP-UHFFFAOYSA-N | [8] |

Physicochemical Properties

The physical and chemical properties of Metol dictate its behavior in various systems and are summarized below.

Table 2: Core Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to slightly pink or pale grey crystalline powder. May discolor on exposure to air and light. | [1][8][9] |

| Melting Point | ~260 °C (decomposes) | [1][3][4] |

| Boiling Point | ~300 °C | [1][10] |

| Solubility | Soluble in water and alcohol; insoluble in ether. Water solubility is approx. 50 g/L at 20°C. | [1][3][11] |

| pH | 3.5 - 4.5 (50 g/L in H₂O at 20 °C) | [5] |

| pKa | 11.31 (Predicted for the free base) | [1] |

| Autoignition Temp. | 531 °C | [6] |

The slight acidity of Metol in solution is a consequence of it being a salt of a weak base and a strong acid.[2] Its solubility in water is crucial for its application in aqueous developer solutions and as a reagent in various analytical tests.[3] The compound's tendency to decompose at its melting point highlights the need for careful temperature control during storage and handling.[1][4]

Synthesis and Chemical Reactivity

Synthesis Routes

The industrial preparation of this compound is designed for scalability and purity. A common method involves the reaction of hydroquinone with methylamine under heat and pressure.[1][7] The resulting free base is then converted to the sulfate salt by treatment with sulfuric acid to enhance stability.[1]

Caption: Synthesis pathway from hydroquinone to Metol.

Another established route is the N-methylation of p-aminophenol, which can be achieved using reagents like formaldehyde and formic acid (Eschweiler-Clarke methylation).

Chemical Reactivity and Stability

Metol's primary chemical characteristic is its function as a reducing agent, driven by its electron-rich aromatic structure containing both phenolic and secondary amine groups.[4] This property is central to its use in photography and as a reagent in chemical synthesis.[3][5]

The compound is sensitive to air and light, which can cause oxidation and discoloration.[6][9] It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9][12][13] For optimal stability, it should be stored in a cool, dry, dark place in a tightly closed container.[2][14][15]

Analytical Methodologies

Accurate quantification and qualification of this compound are essential for quality control and research applications.

Assay by Redox Titration

A standard method for determining the purity of Metol is by titration of its reductive capacity, as specified by ACS Reagent Chemicals.[16]

Experimental Protocol: Assay of (CH₃NHC₆H₄OH)₂·H₂SO₄

-

Preparation: Accurately weigh approximately 250 mg of the sample to the nearest 0.1 mg.

-

Dissolution: Transfer the sample to a 500 mL conical flask containing 100 mL of deionized water and 10 mL of 0.1 N sulfuric acid. Swirl to dissolve completely.

-

Indication: Add 0.15 mL of 0.025 M ferroin indicator solution.

-

Titration: Titrate the solution with a standardized 0.1 N ceric ammonium sulfate volumetric solution.

-

Endpoint: The endpoint is reached when the solution color changes to a light green that persists for at least 15 seconds.

-

Calculation: One milliliter of 0.1 N ceric ammonium sulfate is equivalent to 0.00861 g of (CH₃NHC₆H₄OH)₂·H₂SO₄.[16]

Caption: Workflow for the assay of Metol via redox titration.

Suitability for Phosphate Determination

Metol is also used as a reagent in the colorimetric determination of phosphate. Its suitability for this application must be verified.[16]

Experimental Protocol: Suitability Test for Phosphate Determination

-

Reagent A Preparation: Dissolve 2.0 g of Metol in 100 mL of deionized water.

-

Reagent B Preparation: To 10 mL of Reagent A, add 90 mL of water and 20 g of sodium bisulfite. Dissolve and mix thoroughly.

-

Sample Preparation: In a test tube, combine 25 mL of 0.5 N sulfuric acid and 1 mL of ammonium molybdate–sulfuric acid reagent solution. Add 1 mL of Reagent B.

-

Control Preparation: Prepare a second tube identical to the sample, but add a standard of 0.005 mg of phosphate ion (PO₄).

-

Incubation & Observation: Allow both solutions to stand at room temperature for 2 hours.

-

Validation: The control solution containing the phosphate standard should appear perceptibly darker blue than the sample solution.[16]

Applications in Research and Drug Development

While its fame comes from photography, Metol's chemical properties make it a valuable tool for researchers.

-

Organic Synthesis: It serves as a reducing agent and a precursor in the synthesis of more complex molecules.[1][5] For example, it can be used to synthesize 4[N-methyl-N(4-hydroxyphenyl)amino]-7-nitrobenzofurazan (NBFhd), a fluorescent sensor for reactive oxygen species.

-

Anticancer Research: Metol is a precursor for synthesizing arylidene amino azolones and N-(4-hydroxyphenyl)retinamide analogs, which have shown potential anticancer and apoptosis-inducing activities.[15]

-

Analytical Reagent: It is employed in various spectrophotometric and electrochemical methods for the determination of drugs and other substances.[5][17]

-

Corrosion Inhibition: The compound has been investigated for its potential as a corrosion inhibitor.[5]

Safety, Toxicology, and Handling

Handling this compound requires adherence to strict safety protocols due to its potential health effects.

Table 3: Summary of Toxicological Information

| Hazard Profile | Description | Source(s) |

| Acute Oral Toxicity | Harmful if swallowed. May cause gastrointestinal irritation, nausea, and blood abnormalities. | [9][18][19] |

| Skin Contact | Causes skin irritation. May cause allergic skin sensitization upon repeated exposure. | [9][19][20] |

| Eye Contact | Causes eye irritation. | [9][20] |

| Inhalation | Causes respiratory tract irritation. | [9][20] |

| Chronic Exposure | May cause damage to organs (kidneys, spleen) through prolonged or repeated exposure. | [9][19][21] |

| Environmental Hazard | Very toxic to aquatic organisms with long-lasting effects. | [18][19] |

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Use with adequate ventilation, such as in a chemical fume hood, to keep airborne concentrations low.[9][10]

-

Eye Protection: Wear appropriate chemical safety goggles or a face shield.[9][10]

-

Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[9][10]

-

Respiratory Protection: If dust is generated, use a particulate filter respirator (e.g., N95).[20]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10][18]

Spill Response:

For minor spills, absorb the material with an inert substance like vermiculite, sweep up, and place it into a suitable, labeled container for disposal.[9][18] Avoid generating dust.[10][18] For major spills, evacuate the area and follow emergency procedures.[12] Prevent the substance from entering drains or waterways due to its high aquatic toxicity.[10][20]

Conclusion

This compound is a compound with a rich history and a diverse range of applications that extend far beyond its traditional use in photography. Its well-defined properties as a stable reducing agent make it a valuable reagent in organic synthesis, analytical chemistry, and early-stage research into novel therapeutics. A thorough understanding of its chemical properties, reactivity, and handling requirements, as presented in this guide, is paramount for ensuring its safe and effective use by researchers, scientists, and drug development professionals.

References

- Metol: A Technical Guide to its Chemical Properties and Synthesis. Benchchem.

- Metol – High-Quality Developing Agent for Photography. Chemiis.

- 4-(Methylamino)

- Metol. Grokipedia.

- Material Safety Data Sheet 4-(Methylamino)

- Metol ((C7H10NO)2SO4) properties. Grok.

- Metol | C14H20N2O6S | CID 5930. PubChem - NIH.

- Safety Data Sheet: 4-(Methylamino)

- This compound | ACS Reagent Chemicals.

- ICSC 1528 - p-(METHYLAMINO)

- 4-(Methylamino)

- This compound | 55-55-0. Tokyo Chemical Industry (India) Pvt. Ltd..

- 4-(Methylamino)

- 4-(Methylamino)phenol ACS reagent, 99 55-55-0. Sigma-Aldrich.

- 4-(Methylamino)

- 4-Methylaminophenol sulf

- SAFETY D

- Metol. Wikipedia.

- 4-(Methylamino)

- 4-(Methylamino)

- 283385 4-Methylaminophenol Sulfate (Metol) CAS: 55-55-0.

- P-METHYLAMINOPHENOL SULFATE.

- Structure of 4-methylamino-phenol sulphate (metol reagent).

- 4-(Methylamino)phenol hemisulfate salt ACS reagent, 99%. Sigma-Aldrich.

- p-Methylaminophenol and its sulfate: Human health tier II assessment. Australian Government Department of Health.

- 4-Methylaminophenol Sulfate (Metol)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemiis.com [chemiis.com]

- 3. grokipedia.com [grokipedia.com]

- 4. webqc.org [webqc.org]

- 5. 4-(甲氨基)苯酚 半硫酸盐 Technipur® | Sigma-Aldrich [sigmaaldrich.com]

- 6. Metol | C14H20N2O6S | CID 5930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Metol - Wikipedia [en.wikipedia.org]

- 8. This compound, 99% | CymitQuimica [cymitquimica.com]

- 9. labdepotinc.com [labdepotinc.com]

- 10. carlroth.com [carlroth.com]

- 11. nbinno.com [nbinno.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. 4-Methylaminophenol sulfate | 55-55-0 [chemicalbook.com]

- 14. This compound, 99% | Fisher Scientific [fishersci.ca]

- 15. usbio.net [usbio.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. cdn.chemservice.com [cdn.chemservice.com]

- 20. ICSC 1528 - p-(METHYLAMINO)PHENOL SULFATE [chemicalsafety.ilo.org]

- 21. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Synthesis, Purification, and Characterization of 4-(Methylamino)phenol Sulfate (Metol)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylamino)phenol sulfate, widely known by its trade name Metol, is a critical organic compound primarily recognized for its role as a developing agent in black-and-white photography.[1][2] Its utility, however, extends to being an intermediate in the synthesis of pharmaceuticals and a component in hair dyeing formulations.[3][4] The free base, 4-(methylamino)phenol, is prone to oxidation when exposed to air and light, necessitating its conversion to the more stable sulfate salt for commercial and laboratory use.[1][3] This guide provides a comprehensive exploration of the predominant industrial synthesis pathway for Metol, details alternative manufacturing routes, and outlines rigorous protocols for its purification and analytical characterization, ensuring product integrity and reproducibility.

Introduction: Chemical Identity and Industrial Significance

Metol is the sulfate salt of N-methyl-p-aminophenol, with the chemical formula (C₇H₁₀NO)₂SO₄.[1][2] It is a white to slightly pink crystalline powder, soluble in water and alcohol.[1] Its primary industrial application stems from its properties as a potent reducing agent, capable of reducing silver halides to metallic silver, which is the fundamental process of photographic development.[5] Beyond photography, its chemical structure makes it a valuable precursor in organic synthesis. Due to the inherent instability of the N-methyl-p-aminophenol free base, the synthesis and handling of its sulfate salt are of paramount importance for achieving consistency and reliability in its applications.[1]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Common Synonyms | Metol, N-Methyl-p-aminophenol sulfate, Elon, Rhodol | [2][5] |

| CAS Number | 55-55-0 | |

| Molecular Formula | (C₇H₁₀NO)₂SO₄ | [1] |

| Molecular Weight | 344.38 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | ~260 °C (decomposes) | [2] |

| Solubility | Soluble in water (50 g/L at 20°C) | [5] |

Primary Synthesis Pathway: N-Methylation of p-Aminophenol

The most common and economically viable route for industrial Metol production is the N-methylation of p-aminophenol, followed by conversion to the sulfate salt. This two-step process allows for controlled methylation and results in a stable final product.

Mechanistic Rationale

The core of this synthesis is a nucleophilic substitution reaction where the amino group (-NH₂) of p-aminophenol acts as a nucleophile. The choice of methylating agent and reaction conditions is critical to favor mono-methylation and prevent the formation of the N,N-dimethyl byproduct. The amino group is a stronger nucleophile than the phenolic hydroxyl group, leading to preferential reaction at the nitrogen atom. Following N-methylation, the resulting free base is treated with sulfuric acid. This acid-base reaction forms the bis(4-hydroxy-N-methylanilinium) sulfate salt, which is significantly more stable to aerial oxidation than the free base.[1]

Visualizing the Primary Synthesis Pathway

Caption: Synthesis of Metol precursor from hydroquinone.

Comparative Analysis of Synthesis Routes

| Synthesis Route | Starting Material(s) | Key Reagents/Conditions | Advantages | Disadvantages |

| N-Methylation | p-Aminophenol | Dimethyl sulfate or Formaldehyde/Formic Acid | High yield, controlled mono-methylation, moderate conditions | Use of toxic/carcinogenic methylating agents |

| Hydroquinone Amination | Hydroquinone, Methylamine | High temperature (150-200°C), high pressure (autoclave) | Utilizes common starting materials | Requires specialized high-pressure equipment, harsh conditions |

| Glycin Decarboxylation | N-(4-hydroxyphenyl)glycine | High temperature (>140°C), high-boiling solvent | Avoids potent alkylating agents | Requires synthesis of the starting glycine, high energy input |

| Chlorophenol Substitution | p-Chlorophenol, Methylamine | Copper sulfate catalyst, high temperature (~135°C) | Direct route from a halogenated phenol | Requires a catalyst, potential for side reactions |

Purification and Quality Control

Ensuring the purity and identity of synthesized Metol is critical for its performance and for meeting regulatory standards. The primary purification method for the crude product is recrystallization, followed by a suite of analytical tests.

Purification Protocol: Recrystallization

-

Solvent Selection: A mixture of water and a water-miscible organic solvent like ethanol or isopropanol is often effective. The goal is to find a system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Dissolve the crude Metol sulfate in a minimal amount of boiling deionized water. Add activated carbon to the hot solution to adsorb colored impurities.

-

Filtration: Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum as previously described.

Analytical Characterization Workflow

A self-validating protocol requires rigorous analytical testing to confirm the structure and purity of the final product.

Caption: Quality control workflow for Metol validation.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining purity. A reversed-phase method with UV detection can quantify the main component and identify/quantify impurities, such as unreacted p-aminophenol or the N,N-dimethyl byproduct. * Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation of the organic cation. Key signals to verify include the N-methyl protons, the aromatic protons, and the distinct aromatic carbons. * Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups, such as the O-H stretch of the phenol, the N-H stretch of the secondary amine, and the strong, broad absorbances characteristic of the sulfate anion. * Redox Titration: To assess the functional purity, a redox titration can be performed. The sample is titrated against a standardized oxidant, such as ceric ammonium sulfate, to quantify its reductive capacity, which is directly related to its performance as a developer. [6]* Residue on Ignition: This test determines the amount of non-volatile inorganic matter, ensuring the product is free from excessive inorganic salts. [6]

Conclusion

The synthesis of this compound is a well-established industrial process, with the N-methylation of p-aminophenol being the preferred route due to its efficiency and control. The stability of the final product is critically dependent on its formation as a sulfate salt. For researchers and developers, a thorough understanding of not only the synthesis but also the alternative pathways and, most importantly, the rigorous purification and analytical validation techniques is essential. This ensures the production of a high-purity, reliable material suitable for demanding applications in chemical synthesis and technology.

References

-

PrepChem (2023). Synthesis of p-(N-methylamino)phenol. Available at: [Link]

-

Ataman Kimya (2023). P-METHYLAMINOPHENOL SULFATE. Available at: [Link]

-

ACS Reagent Chemicals (2017). this compound. Available at: [Link]

-

PubChem (NIH). n-Methyl-p-aminophenol | C7H9NO | CID 5931. Available at: [Link]

-

Wikipedia. Metol. Available at: [Link]

- Google Patents (1943).US2315922A - Preparation of n-monomethyl-p-aminophenol.

- Google Patents (1919).US1297685A - Process of manufacturing n-methyl p-amino phenol.

-

ResearchGate (2019). Structure of 4-methylamino-phenol sulphate (metol reagent). Available at: [Link]

- Google Patents (1942).US2286796A - Purification of n-methyl-p-aminophenol.

-

Cosmetics Info. p-Methylaminophenol. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Methylaminophenol Sulfate (Metol): Comprehensive Overview and Applications. Available at: [Link]

-

PubChem (NIH). Metol | C14H20N2O6S | CID 5930. Available at: [Link]

Sources

4-(Methylamino)phenol sulfate CAS number 55-55-0

An In-depth Technical Guide to 4-(Methylamino)phenol Sulfate (Metol) CAS Number: 55-55-0 Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Executive Summary

This compound, widely known by its trade name Metol, is a potent aromatic reducing agent with a long history of application, most notably in photographic development.[1][2] While its role in traditional photography is well-established, its utility extends to contemporary scientific research, including chemical synthesis, analytical chemistry, and materials science.[3] This guide provides a comprehensive technical overview of Metol, moving beyond basic data to explore the causality behind its chemical behavior, detailed experimental protocols, and its potential in modern research contexts. We will examine its synthesis, mechanism of action as a reducing agent, validated analytical methodologies, and critical safety protocols, offering field-proven insights for laboratory and development professionals.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its effective and safe use in any research setting. Metol is the sulfate salt of N-methyl-p-aminophenol, with two molecules of the organic base associated with one molecule of sulfuric acid.[2]

Nomenclature and Identifiers

-

Synonyms: Metol, Elon, p-(Methylamino)phenol sulfate, Monomethyl-p-aminophenol hemisulfate, Bis(4-hydroxy-N-methylanilinium) sulfate.[2][4][5][6]

Caption: Chemical structure of this compound (2:1 salt).

Physicochemical Data

The following table summarizes key quantitative data for Metol, critical for experimental design, formulation, and safety assessments.

| Property | Value | Source(s) |

| Molecular Weight | 344.38 g/mol | [2][4][7] |

| Appearance | White to slightly pink/grey crystalline powder | [1][7][8] |

| Melting Point | ~260 °C (with decomposition) | [3][4] |

| Solubility in Water | 50 g/L at 20 °C | [9][10] |

| pH | 3.5 - 4.5 (50 g/L solution at 20 °C) | |

| Autoignition Temp. | 531 °C | [8] |

| Stability | Stable under normal conditions; discolors on exposure to air and light | [1][11] |

Synthesis and Chemical Reactivity

Understanding the synthesis of Metol provides insight into potential impurities and its fundamental chemical nature. Several methods exist for its preparation, primarily involving the modification of common chemical precursors.[2]

Common Synthesis Routes

-

Reaction of Hydroquinone with Methylamine: A prevalent industrial method involves heating hydroquinone with an aqueous or alcoholic solution of methylamine.[2][12] This nucleophilic substitution reaction replaces one of the hydroxyl groups with a methylamino group.

-

Decarboxylation of N-4-hydroxyphenylglycine (Glycin): Another established method is the decarboxylation of N-4-hydroxyphenylglycine, an amino acid derivative.[2][12]

Caption: Common synthesis pathways for this compound.

Core Reactivity: The Reducing Agent

Metol's primary function across all applications stems from its nature as an electron-rich aromatic amine, making it a potent reducing agent. The phenolic hydroxyl and methylamino groups donate electron density to the aromatic ring, facilitating the donation of electrons to an oxidizing agent. In this process, Metol itself is oxidized. This reactivity is central to its role in photographic development, where it reduces silver halide crystals (Ag⁺) to metallic silver (Ag⁰), forming the visible image.[1][13]

A key insight from photographic chemistry is the principle of superadditivity . When Metol is combined with a slower-acting, higher-contrast developing agent like hydroquinone, the resulting "MQ developer" exhibits activity greater than the sum of its parts.[2][4] Metol rapidly initiates the development of exposed silver halide grains, and the oxidized Metol is then regenerated by the hydroquinone, which in turn becomes oxidized. This synergistic cycle allows the hydroquinone to act more efficiently, leading to robust and well-balanced image development.[2][4]

Analytical Methodologies

For researchers and drug development professionals, verifying the purity of starting materials and using them as reagents in quantitative assays is paramount. The protocols described here are self-validating systems grounded in authoritative standards.

Assay for Purity (Reductive Capacity Titration)

The purity of Metol is determined by titrating its reductive capacity against a strong, certified oxidizing agent like ceric ammonium sulfate. This method, adapted from the American Chemical Society (ACS) Reagent Chemicals monograph, provides a reliable measure of the active reducing agent content.[14]

Experimental Protocol:

-

Preparation: Accurately weigh approximately 250 mg of the this compound sample to the nearest 0.1 mg.

-

Dissolution: Transfer the sample to a 500 mL conical flask. Add 100 mL of deionized water and 10 mL of 0.1 N sulfuric acid and dissolve completely.

-

Indication: Add 0.15 mL of 0.025 M ferroin indicator solution to the flask.

-

Titration: Titrate the solution with standardized 0.1 N ceric ammonium sulfate volumetric solution.

-

Endpoint: The endpoint is reached when the solution color changes to a light green that persists for at least 15 seconds.

-

Calculation: One milliliter of 0.1 N ceric ammonium sulfate corresponds to 0.00861 g of (CH₃NHC₆H₄OH)₂·H₂SO₄.[14]

Application in Phosphate Determination

Metol serves as a reducing agent in the colorimetric determination of phosphate. It reduces a phosphomolybdate complex to a stable, intensely colored "molybdenum blue," the absorbance of which is proportional to the phosphate concentration.[14]

Caption: Workflow for the colorimetric determination of phosphate using Metol.

Experimental Protocol (Suitability Test): [14]

-

Reagent Preparation: Dissolve 2.0 g of Metol in 100 mL of water. To 10 mL of this solution, add 90 mL of water and 20 g of sodium bisulfite. Dissolve and mix thoroughly.

-

Sample & Control Setup: Prepare two solutions, each containing 25 mL of 0.5 N sulfuric acid and 1 mL of ammonium molybdate–sulfuric acid reagent solution.

-

Spiking: To one solution (the control), add a known quantity of phosphate, for example, 0.005 mg of phosphate ion (PO₄). The other solution serves as the sample blank.

-

Reduction: Add 1 mL of the Metol/bisulfite solution from Step 1 to both the control and sample solutions.

-

Incubation: Allow the solutions to stand at room temperature for 2 hours for full color development.

-

Validation: For the Metol reagent to be deemed suitable, the phosphate-spiked control solution must turn a perceptibly darker blue than the sample blank.[14]

Applications in Research and Development

While its photographic use is historic, Metol's properties are being leveraged in several modern research areas.

-

Nanomaterial Synthesis: As a controlled organic reducing agent, Metol is used in the synthesis of silver nanomaterials, such as nanoplates. Its reduction potential can be tuned by adjusting pH and concentration to influence the size and morphology of the resulting nanoparticles.

-

Corrosion Inhibition: this compound can act as a corrosion inhibitor for certain metals, a property attributed to its ability to adsorb onto the metal surface and form a protective film.

-

Precursor in Drug Development: The N-methyl-p-aminophenol structure is a valuable scaffold in medicinal chemistry. It has been used as a starting material to synthesize arylidene amino azolones and N-(4-hydroxyphenyl)retinamide analogs, which have been investigated for their antitumor and apoptosis-inducing activities.[15]

-

Analytical Reagent: Beyond phosphate determination, Metol is used as a reagent in various spectrophotometric and electrochemical methods to determine levels of contaminants and drugs.

Safety, Toxicology, and Handling

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. Metol is a hazardous substance that requires careful handling.

Summary of Hazards

-

Acute Effects: Harmful if swallowed, causing potential gastrointestinal irritation.[11][16] It is an irritant to the eyes and respiratory tract.[6][11][17]

-

Skin Sensitization: Metol is a known skin sensitizer.[11][16] Repeated or prolonged contact may cause an allergic reaction (allergic contact dermatitis), which becomes evident upon re-exposure.[6][11]

-

Chronic Effects: Prolonged exposure may cause damage to organs, particularly the kidneys and spleen, and may affect the blood, potentially leading to hemolytic anemia.[5][11][16]

-

Environmental Hazards: The substance is very toxic to aquatic organisms, with long-lasting effects.[16][17][18] It must not be allowed to enter the environment.

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[17][18][19] If dust is generated, use a NIOSH-approved respirator.[11]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[16][19]

-

Handling: Avoid creating dust.[16][17] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[17][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][11][20] Keep away from light, strong oxidizing agents, and acids.[3][10][11]

Conclusion

This compound (Metol) is far more than a historical footnote in the annals of photography. Its well-defined properties as a reducing agent, coupled with a growing body of research, position it as a versatile tool for the modern scientist. From its foundational role in quantitative analytical assays to its application as a precursor in the synthesis of novel materials and potential therapeutic agents, Metol continues to demonstrate its relevance. A thorough understanding of its chemistry, adherence to validated analytical protocols, and an unwavering commitment to safety are essential for harnessing its full potential in the laboratory.

References

-

chemeurope.com. Metol. [Link]

-

ACS Reagent Chemicals. This compound. [Link]

-

Wikipedia. Metol. [Link]

-

PrepChem.com. Synthesis of p-(N-methylamino)phenol. [Link]

-

Smith, M. A., & Chamlee, P. Developers, An Introduction. [Link]

-

The Lab Depot. Material Safety Data Sheet this compound Solution. [Link]

-

Photographic Memorabilia. Developer Science. [Link]

-

International Chemical Safety Cards (ICSC). p-(METHYLAMINO)PHENOL SULFATE. [Link]

-

Haz-Map. p-Methylaminophenol sulfate - Hazardous Agents. [Link]

-

Carl ROTH. Safety Data Sheet: 4-(Methylamino)-phenol sulphate. [Link]

-

Loba Chemie. METOL ACS MSDS CAS-No.: 55-55-0. [Link]

-

PubChem - NIH. Metol. [Link]

-

eBay. This compound, 98.6%, for synthesis, Certified® 30g. [Link]

-

ResearchGate. Structure of 4-methylamino-phenol sulphate (metol reagent). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Methylaminophenol Sulfate (Metol): Comprehensive Overview and Applications. [Link]

-

Chemox ChemoPharma Industries. 4-Methylaminophenol sulfate(Metol). [Link]

-

PubChem - NIH. n-Methyl-p-aminophenol. [Link]

Sources

- 1. chemiis.com [chemiis.com]

- 2. Metol - Wikipedia [en.wikipedia.org]

- 3. 4-Methylaminophenol sulfate | 55-55-0 [chemicalbook.com]

- 4. Metol [chemeurope.com]

- 5. fishersci.com [fishersci.com]

- 6. p-Methylaminophenol sulfate - Hazardous Agents | Haz-Map [haz-map.com]

- 7. This compound, 99% | CymitQuimica [cymitquimica.com]

- 8. Metol | C14H20N2O6S | CID 5930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Active Pharma Intermediate Manufacturer | Active Pharmaceutical Intermediate Exporter [chemoxchemopharma.com]

- 11. labdepotinc.com [labdepotinc.com]

- 12. n-Methyl-p-aminophenol | C7H9NO | CID 5931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. michaelandpaula.com [michaelandpaula.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. usbio.net [usbio.net]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. ICSC 1528 - p-(METHYLAMINO)PHENOL SULFATE [chemicalsafety.ilo.org]

- 18. lobachemie.com [lobachemie.com]

- 19. carlroth.com [carlroth.com]

- 20. This compound, 99% | Fisher Scientific [fishersci.ca]

(CH3NHC6H4OH)2·H2SO4 structural analysis

An In-depth Technical Guide to the Structural Analysis of Bis(4-hydroxy-N-methylanilinium) Sulfate

Foreword for the Modern Researcher

In the landscape of pharmaceutical development and materials science, the precise and unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. This guide is crafted not as a mere recitation of protocols, but as a strategic manual for the comprehensive structural elucidation of bis(4-hydroxy-N-methylanilinium) sulfate, a compound commonly known by its trade name, Metol.[1] As researchers and drug development professionals, our mandate is to move beyond simple data acquisition to a holistic understanding of molecular architecture. The causality behind our choice of analytical techniques is as critical as the data itself. This document embodies that philosophy, providing a self-validating system of integrated analyses designed to deliver irrefutable structural confirmation.

Foundational Characterization: The Molecule in Profile

Before delving into advanced spectroscopic methods, a robust foundation is laid by understanding the compound's fundamental properties. This initial characterization is crucial for sample handling, method development, and interpreting subsequent analytical data.

Nomenclature and Identification

The subject of our analysis is an organic salt. It consists of two protonated molecules of N-methyl-p-aminophenol acting as cations, with a single sulfate anion providing the charge balance.

-

IUPAC Name: bis(4-hydroxy-N-methylanilinium) sulfate[2]

-

Common Names: Metol, p-Methylaminophenol sulfate, N-Methyl-p-aminophenol sulfate, Elon, Rhodol, Pictol[1][2]

-

Chemical Formula: (CH₃NHC₆H₄OH)₂·H₂SO₄ or (C₇H₁₀NO)₂SO₄[1]

Physicochemical Properties

A summary of key physical and chemical properties is presented in Table 1. These data are essential for safe handling and for selecting appropriate solvents and conditions for analysis. The compound is a colorless, crystalline salt, stable in solid form but susceptible to oxidation in solution, especially when exposed to air, light, or alkaline conditions.[3]

Table 1: Physicochemical Properties of Bis(4-hydroxy-N-methylanilinium) Sulfate

| Property | Value | Source(s) |

| Molar Mass | 344.38 g/mol | [1] |

| Appearance | White to slightly pink crystalline powder | [4] |

| Melting Point | ~260 °C (decomposes) | [1] |

| Solubility | Soluble in water and ethanol; Insoluble in ether | [3][4] |

| Stability | Stable in solid form; solutions oxidize in air/light |

Synthesis and Provenance

Understanding the synthesis pathway is critical for anticipating potential impurities that could interfere with structural analysis. Commercial Metol is typically produced via the N-methylation of p-aminophenol, followed by salt formation with sulfuric acid. The Eschweiler-Clarke reaction is a common methylation strategy. This context informs the analyst to be aware of possible unreacted p-aminophenol or over-methylated N,N-dimethyl side products.

Caption: High-level overview of the industrial synthesis of Metol.

The Core Analytical Triad: Spectroscopy and Spectrometry

No single technique provides a complete structural picture. We employ a synergistic triad of NMR, Mass Spectrometry, and FTIR to probe the molecule's connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for mapping the carbon-hydrogen framework of a molecule. For this ionic compound, selecting the right solvent is a critical experimental choice. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice because its ability to form hydrogen bonds allows for the observation of exchangeable protons (O-H and N-H), which might be invisible in other solvents like chloroform-d.

-

Expertise & Rationale: ¹H NMR provides precise information about the chemical environment, number, and connectivity of protons. We expect to see distinct signals for the aromatic, methyl, secondary amine, and phenolic protons. The integration of these signals should correspond to the number of protons in each environment.

-

Protocol: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Data Acquisition: Obtain a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the data using appropriate software, performing Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual DMSO signal (δ ≈ 2.50 ppm).

-

Table 2: Predicted ¹H NMR (400 MHz, DMSO-d₆) Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ar-H (ortho to -OH) | ~6.6-6.8 | Doublet | 4H | Shielded by the electron-donating -OH group. |

| Ar-H (ortho to -NHCH₃) | ~6.8-7.0 | Doublet | 4H | Shielded by the electron-donating -NHCH₃ group. |

| -NHCH₃ | ~2.6-2.8 | Singlet | 6H | Aliphatic methyl group attached to nitrogen. |

| Phenolic -OH | ~8.5-9.5 | Broad Singlet | 2H | Acidic proton, broad due to exchange. Shift is concentration-dependent. |

| Anilinium N-H | ~4.5-5.5 | Broad Singlet | 2H | Exchangeable proton on the protonated amine. |

-

Expertise & Rationale: ¹³C NMR confirms the number of unique carbon environments. For the p-methylaminophenol cation, symmetry dictates that we should observe four signals for the aromatic carbons and one for the methyl carbon.

-

Protocol: ¹³C NMR Analysis

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Processing: Process the data and reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

-

Expertise & Rationale: Mass spectrometry is the definitive technique for confirming the molecular weight of the organic cation. Electrospray Ionization (ESI) is the method of choice for this pre-ionized salt, as it gently transfers the existing ions from solution into the gas phase for analysis. We analyze in positive ion mode to detect the cation, [CH₃NHC₆H₄OH + H]⁺, which is structurally equivalent to the protonated base.

-

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a 50:50 mixture of methanol and water.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Interpretation: The primary peak of interest will be the molecular ion of the p-methylaminophenol free base, which has a monoisotopic mass of 123.068 g/mol . The instrument will detect this as the [M+H]⁺ ion at m/z 124.076. Tandem MS (MS/MS) can be used to fragment this ion to further confirm its structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

-

Expertise & Rationale: FTIR spectroscopy provides a rapid and reliable method for identifying the key functional groups present in the molecule. The resulting spectrum is a unique "fingerprint" that confirms the presence of hydroxyl, amine, aromatic, and sulfate moieties.

-

Protocol: FTIR Analysis (KBr Pellet)

-

Sample Preparation: Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder.

-

Pellet Formation: Press the powder into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

-

Interpretation: Analyze the spectrum for characteristic absorption bands.

-

Table 3: Key FTIR Characteristic Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Appearance | Source(s) |

| O-H Stretch (Phenol) | 3600 - 3200 | Strong, Broad | [5][6] |

| N-H Stretch (Amine Salt) | 3200 - 2800 | Broad, often complex | - |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium, Sharp | - |

| C-H Stretch (Aliphatic -CH₃) | 2950 - 2850 | Medium, Sharp | [5] |

| C=C Stretch (Aromatic Ring) | 1630 - 1440 | Medium to Strong, Sharp | [5] |

| O-H Bend (Phenol) | 1410 - 1310 | Medium | |

| C-O Stretch (Phenol) | ~1200 | Strong | |

| S=O Stretch (Sulfate) | ~1100 | Strong, Broad | - |

The Gold Standard: Single-Crystal X-ray Crystallography

While spectroscopic methods reveal connectivity and functional groups, X-ray crystallography provides the ultimate, unambiguous three-dimensional structure of the compound in its solid state.[7] It allows for the precise measurement of bond lengths, bond angles, and the intricate network of intermolecular interactions, such as hydrogen bonding, that govern the crystal lattice.

-

Expertise & Rationale: For an organic salt, crystallography is not just confirmatory; it is revelatory. It provides direct evidence of the 2:1 stoichiometric ratio of the cation to the sulfate anion and visualizes the hydrogen bonding between the phenolic hydroxyl groups, the anilinium protons, and the sulfate oxygen atoms. This is the only technique that provides a definitive spatial map of all atoms. A novel method combining ion exchange screening and vapor diffusion can significantly accelerate the process of growing suitable crystals for analysis.[8]

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

-

Protocol: General Workflow for X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound. Slow evaporation of a saturated solution (e.g., in ethanol/water) is a common starting point.

-

Crystal Selection and Mounting: Under a microscope, select a high-quality crystal with well-defined faces and mount it on the diffractometer.

-

Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build an atomic model. Refine this model against the experimental data to obtain the final structure.

-

Integrated Analysis and Final Confirmation

The power of this multi-technique approach lies in the convergence of data. Each analysis validates the others, creating a self-consistent and irrefutable structural assignment.

Caption: Logic diagram for integrated structural elucidation.

Table 4: Summary of Corroborating Analytical Data

| Technique | Key Finding | Confirmation |

| ¹H & ¹³C NMR | Reveals the precise number and connectivity of H and C atoms in the p-methylaminophenol cation. | Confirms the organic backbone structure. |

| ESI-MS | Detects the cation at m/z 124.076, corresponding to the [M+H]⁺ of the free base. | Confirms the molecular weight of the organic component. |

| FTIR | Shows characteristic bands for -OH, -NH, aromatic C=C, and SO₄²⁻ functional groups. | Confirms the presence of all key chemical moieties. |

| X-ray | Provides the exact 3D atomic coordinates, bond lengths/angles, and confirms the 2:1 cation:anion ratio. | Provides the definitive, absolute structure. |

Safety and Handling

Bis(4-hydroxy-N-methylanilinium) sulfate is harmful if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure.[9] It is also very toxic to aquatic life.[9] Always consult the current Safety Data Sheet (SDS) before handling.[9][10][11] Use appropriate personal protective equipment (PPE), including gloves and safety goggles, and handle in a well-ventilated area.[11][12]

References

-

Metol - Wikipedia. [Link]

-

Synthesis of p-(N-methylamino)phenol - PrepChem.com. [Link]

-

P-METHYLAMINOPHENOL SULFATE - Ataman Kimya. [Link]

-

Metol - MFA Cameo - Museum of Fine Arts Boston. [Link]

-

Metol | C14H20N2O6S | CID 5930 - PubChem - NIH. [Link]

-

Material Safety Data Sheet 4-(Methylamino)phenol Sulfate Solution - The Lab Depot. [Link]

-

ICSC 1528 - p-(METHYLAMINO)PHENOL SULFATE. [Link]

-

SAFETY DATA SHEET - Chem Service. [Link]

-

X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen - PMC - NIH. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. [Link]

-

Faster characterization of organic salts - analytica-world.com. [Link]

-

FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS* - AGRO. [Link]

-

17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. [Link]

Sources

- 1. Metol - Wikipedia [en.wikipedia.org]

- 2. Metol | C14H20N2O6S | CID 5930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cameo.mfa.org [cameo.mfa.org]

- 4. chemiis.com [chemiis.com]

- 5. agro.icm.edu.pl [agro.icm.edu.pl]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Faster characterization of organic salts [analytica-world.com]

- 9. cdn.chemservice.com [cdn.chemservice.com]

- 10. labdepotinc.com [labdepotinc.com]

- 11. fishersci.com [fishersci.com]

- 12. ICSC 1528 - p-(METHYLAMINO)PHENOL SULFATE [chemicalsafety.ilo.org]

N-methyl-p-aminophenol sulfate solubility in water

An In-depth Technical Guide to the Aqueous Solubility of N-methyl-p-aminophenol Sulfate (Metol)

Abstract

N-methyl-p-aminophenol sulfate, commercially known as Metol, is a critical organic compound, primarily recognized for its role as a developing agent in monochrome photography.[1][2] Its efficacy and application in various chemical syntheses are fundamentally governed by its behavior in aqueous solutions.[1][3] This guide provides a comprehensive technical examination of the aqueous solubility of Metol, synthesizing data from established literature to offer a resource for researchers, chemists, and formulation scientists. We will explore its physicochemical properties, quantitative solubility profile, the impact of environmental factors such as temperature and pH, and the underlying molecular interactions driving its dissolution. Furthermore, this document details a robust experimental protocol for the empirical determination of its solubility, complete with analytical quantification methods, to ensure scientific integrity and reproducibility.

Introduction: The Significance of Metol

Metol is the sulfate salt of N-methylaminophenol, a formulation that enhances the stability of the otherwise air- and light-sensitive free base.[3] Its primary application for over a century has been in photographic developers, often in combination with hydroquinone to form "MQ" developers.[2] This combination exhibits a superadditive effect, where the rate of silver halide reduction is greater than the sum of the individual agents, yielding desirable tonal gradation and fine grain in photographic prints.[2]

Beyond photography, Metol serves as a mild reducing agent in organic synthesis and analytical chemistry.[1] Understanding its solubility in water is paramount for these applications. For formulators, it dictates the maximum concentration achievable in developer stock solutions and influences dissolution rates.[2] For chemists, it informs reaction conditions and purification strategies. This guide aims to consolidate the available data and provide a practical framework for working with Metol in aqueous media.

Physicochemical Properties

A thorough understanding of Metol's solubility begins with its fundamental chemical and physical properties. These characteristics, summarized in the table below, define its identity and predict its general behavior.

| Property | Value | Source(s) |

| IUPAC Name | bis(4-(methylamino)phenol);sulfuric acid | [4] |

| Common Synonyms | Metol, Elon, p-Methylaminophenol sulfate | [1][2][5] |

| CAS Number | 55-55-0 | [1][2][6][7] |

| Molecular Formula | (C₇H₁₀NO)₂SO₄ or C₁₄H₂₀N₂O₆S | [1][2][8] |

| Molecular Weight | 344.38 g/mol | [1][2][5] |

| Appearance | White to slightly gray/pink crystalline powder | [1][4][9] |

| Melting Point | ~260 °C (decomposes) | [2][5][10] |

| Stability | Stable in solid form when protected from light and air; solutions are prone to oxidation. |

Aqueous Solubility Profile

Metol is generally described as being freely soluble in water.[1][11] The dissolution is facilitated by the ionic nature of the sulfate salt and the capacity of the phenolic hydroxyl and protonated amino groups to form hydrogen bonds with water molecules.

Quantitative Solubility Data

Quantitative data from various sources provide a more precise understanding of its solubility limits.

| Temperature | Solubility | Source(s) |

| 15 °C | 4.7 g/100 mL (47 g/L) | [4] |

| 20 °C | 5.0 g/100 mL (50 g/L) | [10] |

| Cold Water (~20 °C) | Soluble in 20 parts water (~50 g/L) | [5] |

| 68 °F (20 °C) | ≥10 mg/mL (≥10 g/L) | [12] |

| Boiling Water (100 °C) | Soluble in 6 parts water (~167 g/L) | [5] |

As the data clearly indicates, the solubility of Metol in water is significantly dependent on temperature, increasing more than threefold from 20 °C to 100 °C.

Factors Influencing Solubility

Temperature: As demonstrated in the table above, temperature is a primary driver of solubility. The dissolution process is endothermic, meaning that applying heat provides the necessary energy to overcome the crystal lattice energy, allowing more solute to dissolve in the solvent. This is a critical consideration when preparing concentrated stock solutions, which are often made with warm water and then cooled.

pH: The pH of the aqueous medium has a profound effect on the solubility of Metol. The compound is the salt of a weak base (N-methyl-p-aminophenol) and a strong acid (sulfuric acid). In solution, it dissociates into the bis(4-hydroxy-N-methylanilinium) cation and the sulfate anion. The cation exists in equilibrium with its uncharged free base form.

Caption: Dissolution and pH-dependent equilibrium of Metol in water.

In acidic to neutral solutions (pH < 7), the equilibrium favors the protonated cationic form, which is highly polar and thus readily soluble in water. As the pH becomes alkaline, the equilibrium shifts towards the uncharged free base. This form is significantly less polar and has lower water solubility, which can lead to precipitation if the concentration is high. This is why photographic developer solutions containing Metol are often formulated with a sulfite preservative, which also acts as a buffer to maintain a mildly alkaline pH where the developing action is optimal without causing precipitation.

Experimental Determination of Aqueous Solubility

To ensure the highest degree of accuracy, the aqueous solubility of Metol should be determined empirically. The equilibrium shake-flask method is a reliable and widely accepted standard.

Principle of the Method

This method involves agitating an excess amount of the solid solute (Metol) in the solvent (water) at a constant temperature for a sufficient period to allow the system to reach equilibrium. Once equilibrium is established, the saturated solution is filtered to remove undissolved solid, and the concentration of the dissolved solute in the clear filtrate is measured using a suitable analytical technique.

Detailed Experimental Protocol

Apparatus and Reagents:

-

N-methyl-p-aminophenol sulfate (Metol), analytical grade

-

Deionized or distilled water

-

Constant-temperature water bath or incubator with shaker

-

Glass flasks or vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PVDF or PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation: Add an excess amount of Metol to several flasks containing a known volume of water. The excess is critical to ensure that a saturated solution is formed.

-

Equilibration: Seal the flasks and place them in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the flasks for a predetermined period (e.g., 24-48 hours). A preliminary kinetics study should be performed to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature for several hours to let the undissolved solid settle.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a pipette or syringe. Immediately filter the sample through a 0.45 µm syringe filter to remove any suspended microcrystals. This step must be performed quickly to avoid temperature changes that could alter the solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with water to a concentration that falls within the linear range of the chosen analytical method.

Quantification:

-

UV-Vis Spectroscopy: Metol exhibits a characteristic UV absorbance. Prepare a calibration curve using standards of known concentrations. Measure the absorbance of the diluted sample and determine its concentration from the curve.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a highly specific and accurate method for quantifying Metol. A reversed-phase C18 column is typically used with a mobile phase of buffered water and an organic modifier like methanol or acetonitrile.

Data Analysis: Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. The result, typically expressed in g/L or mol/L, represents the aqueous solubility of Metol at that specific temperature.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

The aqueous solubility of N-methyl-p-aminophenol sulfate is a multifaceted property governed by its salt-based structure and the protic nature of its functional groups. It is highly soluble in water, a characteristic that increases significantly with temperature. The pH of the solution plays a critical role, with solubility being highest in acidic to neutral conditions and decreasing in alkaline environments due to the formation of the less soluble free base. For professionals in research and industry, a precise understanding of these characteristics, validated by robust experimental methods like the shake-flask protocol, is essential for the successful formulation, application, and synthesis involving this versatile compound.

References

- Vertex AI Search Result. (n.d.). Metol | Solubility of Things.

- ChemicalBook. (2023, May 4). METOL | 1936-57-8.

- SYNTHETIKA. (n.d.). Metol.

- United States Biological. (n.d.).

- HiMedia Labor

- Ataman Kimya. (n.d.).

- Wikipedia. (n.d.). Metol.

- Pharmaffiliates. (n.d.). CAS No : 55-55-0| Chemical Name : Metol.

- NOAA. (n.d.).

- PubChem. (n.d.). n-Methyl-p-aminophenol | C7H9NO | CID 5931.

- Museum of Fine Arts Boston. (2022, October 1).

- PubChem. (n.d.). Metol | C14H20N2O6S | CID 5930.

- PharmaCompass.com. (n.d.).

- ECHEMI. (n.d.).

- Sigma-Aldrich. (2025, November 6).

- Chem-Supply. (2017, October 25).

- PubMed. (2021, September 1).

- Fisher Scientific. (2010, September 23).

- Chemchart. (n.d.).

- Benchchem. (n.d.). Metol: A Technical Guide to its Chemical Properties and Synthesis.

- Formula. (n.d.).

- ChemicalBook. (2025, September 25).

- Analyst (RSC Publishing). (1950).

- DrugFuture. (n.d.).

Sources

- 1. Metol - SYNTHETIKA [synthetikaeu.com]

- 2. Metol - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Metol | C14H20N2O6S | CID 5930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. p-Methylaminophenol Sulfate [drugfuture.com]

- 6. usbio.net [usbio.net]

- 7. Metol, Hi-AR™/ACS [himedialabs.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 4-Methylaminophenol sulfate | 55-55-0 [chemicalbook.com]

- 11. cameo.mfa.org [cameo.mfa.org]

- 12. P-METHYLAMINOPHENOL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Degradation Products of 4-(Methylamino)phenol Sulfate

Preamble: Understanding the Stability Imperative

4-(Methylamino)phenol sulfate, widely known by its trade name Metol, is a critical raw material in applications ranging from photographic development to the synthesis of pharmaceutical intermediates and as a component in hair dyes.[1] Its utility is intrinsically linked to its potent reducing properties, a characteristic derived from its electron-rich aminophenol structure. However, this same chemical reactivity makes it susceptible to degradation, primarily through oxidation. For researchers, scientists, and drug development professionals, a comprehensive understanding of its degradation pathways is not merely an academic exercise. It is a fundamental requirement for ensuring product quality, stability, safety, and regulatory compliance. The formation of degradants can lead to loss of potency, altered product performance, and the introduction of potentially toxic impurities.

This technical guide provides an in-depth exploration of the degradation products of this compound. Moving beyond a simple catalog of impurities, we will dissect the causal mechanisms of degradation, provide validated frameworks for experimental investigation, and detail the analytical methodologies required for the robust characterization of these products. The protocols and insights presented herein are designed to be self-validating systems, empowering researchers to build a comprehensive stability profile for this versatile compound.

Physicochemical Properties and Intrinsic Stability

This compound ([HOC₆H₄NH₂(CH₃)]₂HSO₄, CAS No. 55-55-0) is the sulfate salt of N-methyl-p-aminophenol.[2] It is typically supplied as an off-white to light-yellow crystalline solid. The molecule's core vulnerability lies in the aminophenol moiety, which is highly susceptible to oxidation. Exposure to atmospheric oxygen, light, and elevated temperatures can initiate a cascade of degradation reactions.[3][4] Solutions of Metol are particularly unstable and will discolor over time as colored degradation products form; therefore, they must be prepared fresh or formulated with antioxidants for any practical application.[3] While the sulfate salt form enhances stability compared to the free base, it does not preclude degradation. The parent N-Methyl-4-aminophenol is not prone to hydrolysis under normal environmental conditions but can be susceptible to photolysis.[5]

The Primary Degradation Pathway: Oxidation

The most significant degradation pathway for this compound is oxidation. This process is not a simple conversion but a multi-step reaction cascade that begins with the formation of a highly reactive intermediate and can proceed to complex polymeric structures.

Mechanism of Oxidative Degradation

The oxidative process is initiated by a one-electron transfer, which can be triggered by oxidizing agents (e.g., dissolved oxygen, peroxides, metal ions) or energy input (e.g., UV light).

-

Step 1: Free Radical Formation: The phenolic hydroxyl group loses an electron and a proton, forming a resonance-stabilized N-methyl-p-aminophenoxy free radical.[6] This is a critical initiating step.

-

Step 2: Quinone Imine Formation: The free radical is rapidly oxidized further, losing another electron to form N-methyl-p-benzoquinone imine. This quinone imine is a highly reactive electrophile and a key intermediate in the degradation pathway.[3][7]

-

Step 3: Polymerization: The highly reactive N-methyl-p-benzoquinone imine can undergo complex self-condensation or Michael addition reactions with parent 4-(methylamino)phenol molecules. This leads to the formation of dimers, trimers, and ultimately, higher-order polymeric species.[3][6] These polymeric products are often intensely colored and are responsible for the characteristic brown or black discoloration of degraded Metol solutions.[3] For the closely related p-aminophenol, the ultimate products are described as mainly polymeric, with specific di-imine structures formed from the coupling of three parent molecules.[1]

The diagram below illustrates the initial and most critical stages of this oxidative cascade.

Caption: Initial oxidative degradation cascade of 4-(Methylamino)phenol.

Forced Degradation Studies: A Predictive Framework

To proactively identify potential degradants and establish the specificity of analytical methods, a forced degradation (or stress testing) study is indispensable.[8][9] This involves subjecting the compound to conditions more severe than those encountered during routine storage, with the goal of generating a target degradation of 5-20%.[3][10] This level of degradation is sufficient to produce and detect primary degradants without destroying the molecule entirely.

Causality Behind Stress Condition Selection

The choice of stress conditions is not arbitrary; each is selected to mimic a specific degradation mechanism that could occur over the product's lifecycle.

-

Acid/Base Hydrolysis: Tests susceptibility to pH-mediated degradation. While aminophenols are generally stable against hydrolysis, this tests the overall molecule and formulation stability.[4]

-

Oxidation: Directly probes the primary degradation pathway using a potent oxidizing agent like hydrogen peroxide (H₂O₂).[6]

-

Thermal Stress: Evaluates the impact of high temperatures on solid-state and solution stability.

-

Photostability: Assesses degradation caused by exposure to UV and visible light, which can provide the energy to initiate oxidative reactions.[11]

The following diagram outlines a comprehensive workflow for conducting a forced degradation study.

Caption: Workflow for a forced degradation study of this compound.

Experimental Protocol: Forced Degradation

This protocol is a representative methodology based on standard industry practices and regulatory guidelines.[4][6][11]

-

Preparation of Stock Solution: Prepare a 1.0 mg/mL solution of this compound in a suitable solvent (e.g., water or a water/methanol co-solvent).

-

Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8 hours), cool, and neutralize with an equivalent amount of 0.1 M NaOH.

-

Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 60°C. Withdraw aliquots at timed intervals (e.g., 1, 2, 4 hours), cool, and neutralize with an equivalent amount of 0.1 M HCl.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3%. Keep at room temperature, protected from light. Withdraw aliquots at timed intervals (e.g., 4, 8, 24 hours).

-

Thermal Degradation: Heat the stock solution at 60°C, protected from light. Withdraw aliquots at timed intervals (e.g., 24, 48 hours).

-

Photolytic Degradation: Expose the stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

-

Sample Analysis: Dilute all stressed and control samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately using a validated stability-indicating HPLC method.

Expected Degradation Profile (Illustrative)

The following table summarizes the expected outcomes from the forced degradation study, based on the known chemical properties of this compound.

| Stress Condition | Reagent/Parameters | Expected Degradation Level | Primary Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Minimal (< 5%) | Parent compound predominates. |

| Base Hydrolysis | 0.1 M NaOH, 60°C | Moderate (10-20%) | Increased susceptibility to oxidation at high pH. N-methyl-p-benzoquinone imine and polymers. |

| Oxidation | 3% H₂O₂, Room Temp | Extensive (> 20%) | N-methyl-p-benzoquinone imine, various oligomeric and polymeric species. |

| Thermal | 60°C | Minor to Moderate (5-15%) | Primarily oxidative degradation products, accelerated by heat. |

| Photolysis | ICH Q1B Conditions | Moderate (10-20%) | Primarily photo-oxidative degradation products. |

Analytical Methodologies for Degradant Characterization

A robust, validated stability-indicating analytical method is required to separate and quantify the parent compound from its process impurities and degradation products.[12][13][14] High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) detection is the workhorse for this purpose, while mass spectrometry (MS) is essential for structural elucidation.[4][15]

Protocol: Stability-Indicating HPLC-PDA/MS Method

This protocol provides a starting point for developing a validated method. Optimization will be required based on the specific instrument and column used.

-

Instrumentation: HPLC or UPLC system with a PDA detector and coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

-

Column: C18 reverse-phase column (e.g., Waters X-Bridge™ C18, 150 mm x 4.6 mm, 3.5 µm).[7]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: PDA detection at a wavelength appropriate for the parent compound (e.g., 275 nm) and monitoring across a wider range (e.g., 200-400 nm) to detect degradants with different chromophores.

-

MS Parameters (Positive ESI Mode):

-

Scan Range: m/z 100-1000.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Data Acquisition: Full scan for initial identification, followed by tandem MS (MS/MS) on parent and degradant masses for fragmentation analysis.

-

Characterization of Degradants

-

Initial Identification: The primary oxidative degradant, N-methyl-p-benzoquinone imine, would be expected to have a protonated molecule [M+H]⁺ at an m/z corresponding to its molecular weight (approx. 122.14 g/mol ).

-

Structural Elucidation: By selecting the parent ion of a degradation product in the first quadrupole (Q1), inducing fragmentation in the collision cell (q2), and analyzing the resulting fragment ions in the third quadrupole (Q3), a fragmentation pattern can be generated. This pattern provides structural information that, along with high-resolution mass data, can be used to propose the structures of unknown degradants.[1]

Toxicological Considerations

It is critical to recognize that degradation products may have different toxicological profiles than the parent compound. This compound itself is classified as harmful if swallowed and is a known skin sensitizer.[10] Intermediates like quinone imines are reactive electrophiles that can potentially bind to cellular macromolecules, leading to toxicity.[7] Therefore, any stability program must include an assessment of the potential risks associated with the identified degradants, especially for pharmaceutical and cosmetic applications.

Conclusion

The stability of this compound is governed by its susceptibility to oxidative degradation. The pathway proceeds through a free radical to a reactive N-methyl-p-benzoquinone imine intermediate, which subsequently forms complex colored polymeric species. A well-designed forced degradation study is a critical tool for proactively identifying these degradants and is the foundation for developing a robust, stability-indicating HPLC-MS method. By understanding the causal mechanisms of degradation and applying the systematic experimental and analytical workflows detailed in this guide, researchers can ensure the quality, safety, and efficacy of products derived from this important chemical compound.

References

-

PubChem. n-Methyl-p-aminophenol. National Center for Biotechnology Information. [Link]

-

Ataman Kimya. P-METHYLAMINOPHENOL SULFATE. Ataman Kimya. [Link]

-

Waters Corporation. Stability-Indicating HPLC Method Development. v-scht.cz. [Link]

-

Khushbu A. T et al. development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

-

Wikipedia. Metol. Wikipedia. [Link]

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

-

Singh, S., & Bakshi, M. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Gaikwad, N. M. et al. stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Australian Government Department of Health. p-Methylaminophenol and its sulfate: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. [Link]

-

Shah, B. P. et al. STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Waters Corporation. Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Roy, C., & Chakrabarty, J. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol. SciSpace. [Link]

-

Monks, T. J. et al. Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. Chemical Research in Toxicology. [Link]

-

Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Journal of Applied Pharmaceutical Science. [Link]

-

PubChem. Metol. National Center for Biotechnology Information. [Link]

-

Corbett, J. F. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

- 1. Identification and characterization of unknown oxidation degradation products of Rimegepant by HPLC and triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijrpp.com [ijrpp.com]

- 7. scispace.com [scispace.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. web.vscht.cz [web.vscht.cz]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. ijpsr.com [ijpsr.com]

- 15. researchgate.net [researchgate.net]

The Core Mechanism of Metol in Photographic Development: An In-depth Technical Guide

Abstract

Metol, the sulfate salt of N-methyl-p-aminophenol, is a cornerstone developing agent in classic black-and-white photographic processing. Its primary function is the chemical reduction of silver halide crystals that have been exposed to light, rendering a latent image visible. This technical guide provides a detailed examination of the core mechanism of action of Metol, exploring the electrochemical principles, the critical role of other solution components, and the synergistic "superadditivity" effect observed when Metol is combined with other developing agents like hydroquinone. This document synthesizes established principles of photographic chemistry to provide a comprehensive overview for researchers, chemists, and professionals in imaging science and material development.

Introduction: The Latent Image and the Developer's Role

The foundation of traditional photography lies in the light sensitivity of silver halide (AgX, typically AgBr) crystals suspended in a gelatin emulsion. When photons strike these crystals, a minute, invisible cluster of metallic silver atoms (Ag⁰) is formed. This "latent image speck" is the catalyst for the development process[1]. A photographic developer is a chemical reducing agent that selectively reduces the entire silver halide crystal containing a latent image speck to black metallic silver, while leaving unexposed crystals largely unaffected[2]. This selective amplification, a gain of about a billion times, is what transforms the latent image into a visible, permanent one[2].

Metol, chemically known as (4-(methylamino)phenol) sulfate, is a highly effective developing agent renowned for producing images with fine grain and excellent tonal gradation[2][3]. Due to the instability of the N-methyl-p-aminophenol free base in air, it is commercially supplied as a stable sulfate salt[4].

The Core Mechanism: An Electrochemical Perspective

The development process is fundamentally an oxidation-reduction (redox) reaction. The developing agent (Metol) is oxidized as it donates electrons, and the silver ions (Ag⁺) in the silver halide crystal are reduced to metallic silver (Ag⁰).

Activation and Electron Transfer